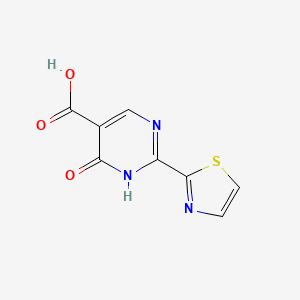
4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents. This compound, in particular, features a quinoline core substituted with a hydroxyl group, a methyl group, and a phenylthiazol moiety, making it a unique and potentially valuable molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted quinolines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of quinoline derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, antifungal, and anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine: Due to its potential biological activities, this compound could be explored for its medicinal properties. It may serve as a lead compound in the development of drugs targeting various diseases.
Industry: In the chemical industry, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it a versatile intermediate for various industrial applications.
作用机制
The mechanism by which 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide exerts its effects depends on its molecular targets and pathways. The phenylthiazol moiety may interact with specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
相似化合物的比较
2-Methylquinoline: Similar structure but lacks the phenylthiazol moiety.
4-Hydroxyquinoline: Similar to the compound but without the methyl group.
N-(4-phenylthiazol-2-yl)acetamide: Similar to the compound but with a different core structure.
Uniqueness: The uniqueness of 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide lies in its combination of the quinoline core, hydroxyl group, methyl group, and phenylthiazol moiety. This combination provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
2-methyl-4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-9-18(24)15-10-14(7-8-16(15)21-12)19(25)23-20-22-17(11-26-20)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZOTANKZXTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
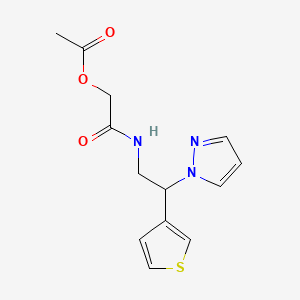
![1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2951157.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2951161.png)
![6-methyl-3-[2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2951162.png)
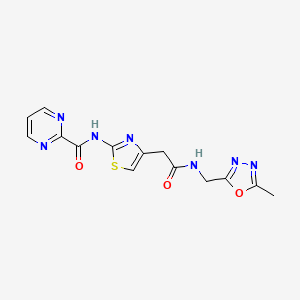
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-benzylurea](/img/structure/B2951165.png)
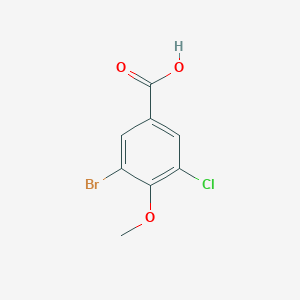

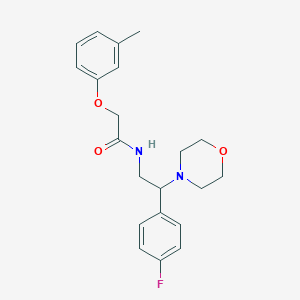
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide](/img/structure/B2951172.png)
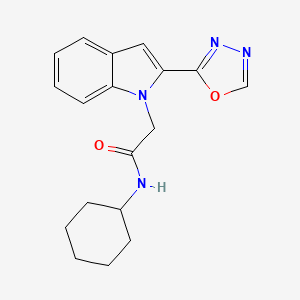
![N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2951175.png)
